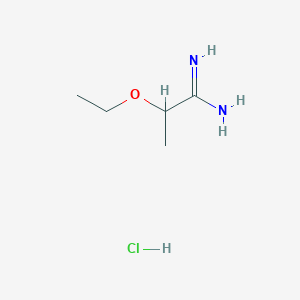

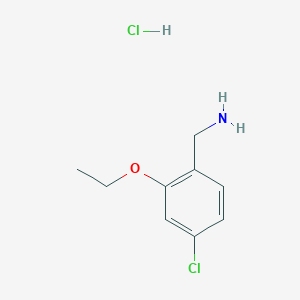

![molecular formula C13H11BF2O3 B1423435 {2-[(2,4-ジフルオロフェニル)メトキシ]フェニル}ボロン酸 CAS No. 1335234-26-8](/img/structure/B1423435.png)

{2-[(2,4-ジフルオロフェニル)メトキシ]フェニル}ボロン酸

説明

{2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid functional group attached to a phenyl ring, which is further substituted with a 2,4-difluorophenylmethoxy group. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable reagent in various chemical transformations.

科学的研究の応用

医薬品化学:抗がん剤への応用

{2-[(2,4-ジフルオロフェニル)メトキシ]フェニル}ボロン酸のような誘導体を含むボロン酸は、医薬品化学、特に抗がん剤治療における可能性がますます認識されています。 生物活性分子にボロン酸基を導入すると、選択性、物理化学的特性、薬物動態的特性が変化し、既存の活性の改善につながります 。この化合物は、がん細胞を標的とした、効果が高く副作用の少ない新薬の合成に関与する可能性があります。

抗菌剤および抗ウイルス剤

ボロン酸のユニークな構造により、細菌およびウイルスの複製に不可欠なさまざまな酵素の阻害剤として作用することができます。 ボロン酸基を含むように分子構造を修飾することにより、研究者は、病原体の増殖と拡散をより効果的に阻害する新しい抗菌剤および抗ウイルス剤を開発することができます 。

センサー技術

ボロン酸は、糖およびアミノ酸と可逆的な共有結合錯体を形成できるため、センサー技術で役立ちます。 {2-[(2,4-ジフルオロフェニル)メトキシ]フェニル}ボロン酸は、生体分子を検出するセンサーの開発に応用でき、診断および生物学的プロセスのモニタリングに役立ちます 。

薬物送達システム

ボロン酸の可逆的な結合特性により、薬物送達システムにも適しています。 ボロン酸を使用して、グルコースレベルの変化など、特定の生物学的刺激に応答して治療剤を放出する送達メカニズムを作成できます。これは、糖尿病管理におけるインスリン送達に特に役立ちます 。

鈴木・宮浦クロスカップリング反応

この化合物は、合成有機化学、特に鈴木・宮浦クロスカップリング反応において価値があります。 これらの反応は、医薬品やポリマーを含む複雑な有機分子の合成において基本的な炭素‐炭素結合を構築するために重要です 。

光電子材料の開発

ボロン酸は、有機発光ダイオード(OLED)などの光電子材料の合成に使用されます。 {2-[(2,4-ジフルオロフェニル)メトキシ]フェニル}ボロン酸は、電流に応答して光を発する化合物の作成に関与する可能性があり、より効率的なディスプレイと照明システムの開発に重要です 。

触媒作用

触媒作用において、ボロン酸は化学反応の速度を高めることができます。 ボロン酸は、ジオール、炭水化物、およびエポキシドの開環反応などのさまざまな有機変換を触媒するために使用され、これはファインケミカルや医薬品の合成において重要です 。

高分子化学

ボロン酸は、高分子化学で役割を果たし、そこでユニークな特性を持つ新規ポリマーを作成するために使用できます。 これらのポリマーは、バイオメディシン、エレクトロニクス、材料科学で潜在的な用途があり、これらの分野におけるイノベーションのプラットフォームを提供します 。

作用機序

Target of Action

The primary target of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway leads to the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the creation of new organic compounds, which can have various applications in organic chemistry .

Action Environment

The action of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is influenced by various environmental factors. The Suzuki–Miyaura cross-coupling reaction, in which the compound participates, is known for its exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid typically involves the reaction of 2,4-difluorobenzyl alcohol with phenylboronic acid under specific conditions. The reaction is often catalyzed by palladium complexes and requires a base such as potassium carbonate. The process can be summarized as follows:

Step 1: Protection of the hydroxyl group in 2,4-difluorobenzyl alcohol.

Step 2: Formation of the boronic ester intermediate.

Step 3: Hydrolysis of the boronic ester to yield the final boronic acid product.

Industrial Production Methods: Industrial production of {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the process.

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This is the most common reaction involving {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid. It couples with various aryl halides to form biaryl compounds.

Oxidation: The boronic acid group can be oxidized to form phenols.

Reduction: The compound can undergo reduction reactions to form corresponding boranes.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation.

Boranes: Formed through reduction.

Chemistry:

Organic Synthesis: Used as a key reagent in the synthesis of complex organic molecules.

Catalysis: Acts as a ligand in various catalytic processes.

Biology and Medicine:

Drug Development: Used in the synthesis of pharmaceutical intermediates.

Bioconjugation: Facilitates the attachment of biomolecules to surfaces or other molecules.

Industry:

Material Science: Used in the development of advanced materials such as polymers and nanomaterials.

Electronics: Plays a role in the synthesis of organic semiconductors.

類似化合物との比較

Phenylboronic Acid: Lacks the difluorophenylmethoxy group, making it less reactive.

4-Methoxyphenylboronic Acid: Contains a methoxy group instead of a difluorophenylmethoxy group, affecting its reactivity and stability.

2,4-Difluorophenylboronic Acid: Similar in structure but lacks the methoxy group, leading to different reactivity patterns.

Uniqueness: {2-[(2,4-Difluorophenyl)methoxy]phenyl}boronic acid is unique due to the presence of both difluorophenyl and methoxy groups, which enhance its reactivity and stability. This makes it a valuable reagent in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions.

特性

IUPAC Name |

[2-[(2,4-difluorophenyl)methoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BF2O3/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7,17-18H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHTAOABISMWPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=CC=C1OCC2=C(C=C(C=C2)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(Trifluoromethyl)phenyl]azepane hydrochloride](/img/structure/B1423355.png)

![1-{[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]methyl}piperazine](/img/structure/B1423357.png)

![(3,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanone](/img/structure/B1423359.png)

![Methyl 1-[(3-methoxyphenyl)methyl]piperidine-4-carboxylate](/img/structure/B1423365.png)

![N-(3-ethylphenyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B1423370.png)